N-(4-chlorophenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
Chemical Context and Nomenclature
This compound is a polycyclic organic molecule featuring a dihydropyrimidinone ring substituted at the 2-position with a sulfanyl acetamide moiety and at the 5-position with a 4-ethylbenzenesulfonyl group. The IUPAC name systematically describes its structure:
- Dihydropyrimidinone core : A six-membered ring with two nitrogen atoms at positions 1 and 3, a ketone group at position 6, and a double bond between positions 5 and 6.
- Substituents :
- 2-Sulfanyl acetamide : A thioether-linked acetamide group, where the sulfur atom bridges the dihydropyrimidinone and an N-(4-chlorophenyl)acetamide unit.
- 5-(4-Ethylbenzenesulfonyl) : A sulfonyl group attached to position 5 of the dihydropyrimidinone, further substituted with a 4-ethylphenyl ring.
The molecular formula, derived from its structure, is C₂₁H₂₁ClN₄O₄S₂ , with a molecular weight of 517.0 g/mol. Its SMILES notation, ClC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(N=N2)=C(S(=O)(=O)C3=CC=C(C=C3)CC)C, encapsulates the connectivity of its functional groups.
Historical Development of Sulfanyl Acetamide Derivatives
Sulfanyl acetamide derivatives trace their origins to the sulfonamide class of antimicrobial agents, first synthesized in the 1930s. The discovery that sulfanilamide competitively inhibits bacterial folate synthesis marked the advent of antimetabolite therapeutics. Subsequent structural modifications aimed to enhance efficacy and reduce toxicity, leading to the incorporation of sulfur-containing moieties.
The introduction of sulfanyl (-S-) linkages, as seen in this compound, emerged from efforts to improve metabolic stability and target binding. For instance, replacing oxygen with sulfur in acetamide derivatives increases lipophilicity and resistance to enzymatic hydrolysis. Early analogs, such as 2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide, demonstrated the pharmacological viability of sulfur-based linkers in antimicrobial agents. Modern derivatives, including the subject compound, leverage these principles while integrating advanced pharmacophores like dihydropyrimidinones.
Position Within Dihydropyrimidinone Pharmacophores
Dihydropyrimidinones, synthesized via the Biginelli reaction, are renowned for their calcium channel-blocking and antihypertensive properties. The subject compound’s dihydropyrimidinone core positions it within a class of molecules with diverse biological activities, including enzyme inhibition and receptor antagonism. Key structural features influencing its pharmacodynamic profile include:
- Electron-withdrawing substituents : The 6-oxo group enhances hydrogen-bonding potential, critical for target engagement.
- Sulfonamide and sulfanyl groups : These moieties modulate solubility and binding affinity. For example, the 4-ethylbenzenesulfonyl group may enhance interactions with hydrophobic enzyme pockets.
Comparative analysis with related dihydropyrimidinones reveals that the 5-sulfonyl substitution is a strategic modification to improve selectivity, as seen in soluble epoxide hydrolase inhibitors.
Table 1: Structural Comparison of Selected Dihydropyrimidinone Derivatives
| Compound Name | Core Structure | R₁ (Position 2) | R₂ (Position 5) | Biological Activity |
|---|---|---|---|---|
| Monastrol | Dihydropyrimidinone | Ethyl ester | 3-Hydroxyphenyl | Mitotic kinesin inhibition |
| SQ 32,926 | Dihydropyrimidinone | Methyl group | 4-Nitrophenyl | Calcium channel blockade |
| Subject Compound | Dihydropyrimidinone | Sulfanyl acetamide | 4-Ethylbenzenesulfonyl | Under investigation |
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-2-13-3-9-16(10-4-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-7-5-14(21)6-8-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXYXZJTJHGJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl and acetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, biological activities, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations
Sulfonyl-containing analogs (e.g., Hit15) demonstrate antiviral activity, suggesting the target compound could share similar mechanisms .
Aryl Acetamide Modifications :
- The 4-chlorophenyl group in the target compound differs from Hit15’s 3-methoxyphenyl , which may alter binding affinity to viral or inflammatory targets. Chlorine’s electron-withdrawing nature could stabilize intermolecular interactions .
Pyrimidinone vs. Quinazolinone Cores: Compounds with pyrimidinone cores (e.g., Hit15, target compound) show anti-inflammatory activity, while quinazolinone-pyridinone hybrids () target kinase pathways (EGFR/BRAF). Core structure dictates target specificity .
Crystallographic Insights :
- Analogs like Compound I () reveal intramolecular hydrogen bonding (S(7) motif), which stabilizes conformation. The target compound’s 6-oxo group may facilitate similar interactions, influencing solubility and stability .
Notes
Limitations : Direct experimental data on the target compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred structure-activity relationships.
Synthesis Pathways : The compound could be synthesized via nucleophilic substitution of 2-chloro-N-(4-chlorophenyl)acetamide with a pyrimidinethiol intermediate, as seen in analogous syntheses (e.g., ) .
Future Directions : Computational modeling (e.g., docking studies) and in vitro assays are recommended to validate the hypothesized dual antiviral/anti-inflammatory activity.
Biological Activity
N-(4-chlorophenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 498.95 g/mol. The compound features a unique combination of functional groups that enhance its biological activity.
Synthesis Process
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Quinoline Core : This can be achieved through methods such as Skraup synthesis or Friedländer synthesis.
- Electrophilic Aromatic Substitution : Introduction of the 4-chlorophenyl group.
- Sulfonylation Reactions : Incorporation of the 4-ethylphenylsulfonyl group.
- Final Acylation : Formation of the acetamide.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate various biochemical pathways, leading to potential therapeutic effects.
Key Mechanisms Include :
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may lead to desired therapeutic outcomes.
- Receptor Modulation : It may interact with cellular receptors to elicit physiological responses.
Biological Activity and Therapeutic Potential
Research has shown that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have indicated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary data suggest that the compound may inhibit tumor growth in certain cancer cell lines.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in animal models.
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties, this compound was tested against multiple bacterial strains. Results indicated significant inhibition zones compared to control samples, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects showed that treatment with this compound resulted in reduced proliferation of cancer cells in vitro. Further studies are warranted to explore its mechanism and efficacy in vivo.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
